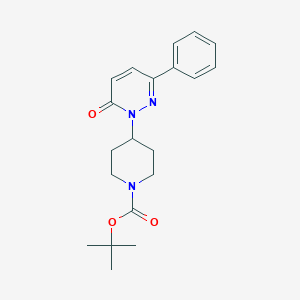![molecular formula C18H20N8 B2929768 2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine CAS No. 2415468-27-6](/img/structure/B2929768.png)
2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a pyrimidine-based molecule that has shown promise in a variety of applications, including as a tool for investigating the mechanisms of cellular signaling pathways and as a potential therapeutic agent for a variety of diseases. In
科学研究应用
2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine has a variety of potential scientific research applications. One of the most promising is as a tool for investigating the mechanisms of cellular signaling pathways. The molecule has been shown to interact with a variety of cellular receptors and enzymes, including G protein-coupled receptors and protein kinases. By studying the interactions between 2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine and these cellular targets, researchers can gain a better understanding of the complex signaling pathways that regulate cellular function.
作用机制
The mechanism of action of 2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine is complex and not fully understood. However, it is known that the molecule interacts with a variety of cellular receptors and enzymes, including G protein-coupled receptors and protein kinases. These interactions can lead to changes in cellular signaling pathways, which can in turn affect cellular function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine are varied and depend on the specific cellular targets that it interacts with. Some of the potential effects of the molecule include changes in cellular signaling pathways, alterations in gene expression, and modulation of cellular metabolism. These effects can have a variety of downstream consequences, including changes in cell proliferation, differentiation, and survival.
实验室实验的优点和局限性
One of the main advantages of using 2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine in lab experiments is its specificity for certain cellular targets. The molecule has been shown to interact with a variety of receptors and enzymes, making it a useful tool for investigating specific cellular signaling pathways. However, one of the limitations of using the molecule in lab experiments is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.
未来方向
There are many potential future directions for research on 2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine. One area of interest is the development of new therapeutic agents based on the molecule. The molecule has shown promise in a variety of disease models, including cancer and inflammation, and further research could lead to the development of new treatments for these and other diseases. Additionally, research on the molecule's interactions with specific cellular targets could lead to a better understanding of the complex signaling pathways that regulate cellular function.
合成方法
The synthesis of 2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine is a complex process that involves several steps. The starting materials for the synthesis are 6-pyrazol-1-ylpyridazine and 1-(2-aminoethyl)piperazine. These two compounds are reacted in the presence of a variety of reagents and catalysts to produce the final product. The synthesis method has been extensively studied and optimized to produce high yields of pure 2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine.
属性
IUPAC Name |
2-cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8/c1-7-20-26(9-1)17-5-4-16(22-23-17)25-12-10-24(11-13-25)15-6-8-19-18(21-15)14-2-3-14/h1,4-9,14H,2-3,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCANVSKQUGFAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-4-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


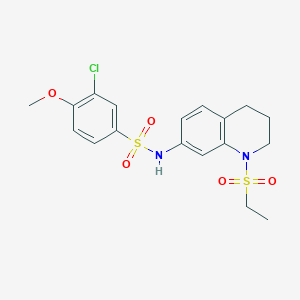
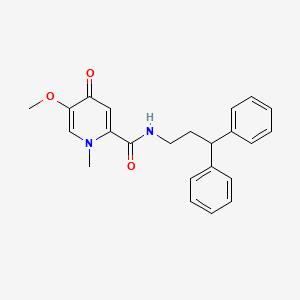
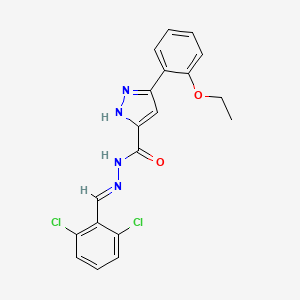

![2-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2929693.png)

![N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2929697.png)
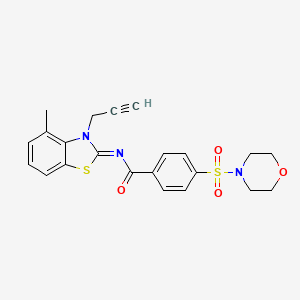
![3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2929699.png)

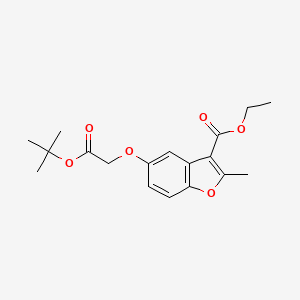
![2-(4-Methylpyrimidin-2-yl)-N-(oxan-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2929705.png)
